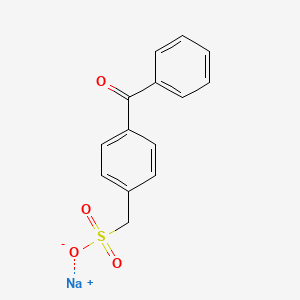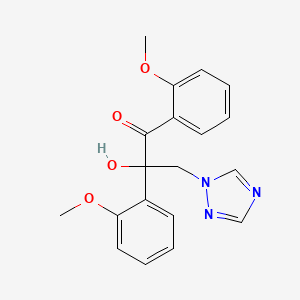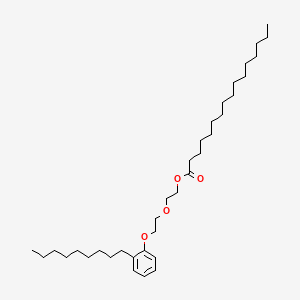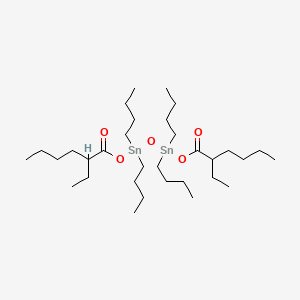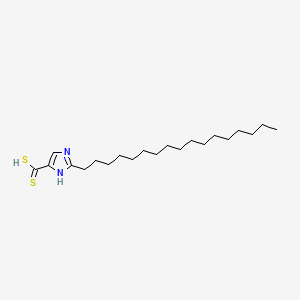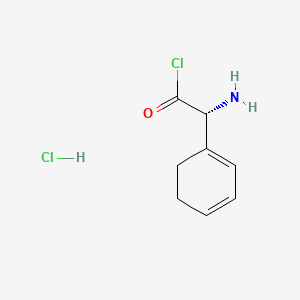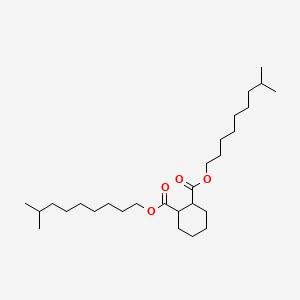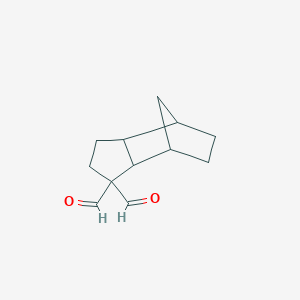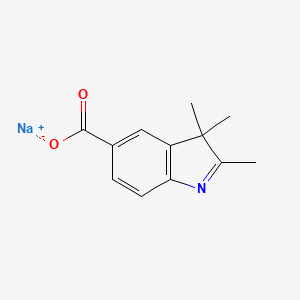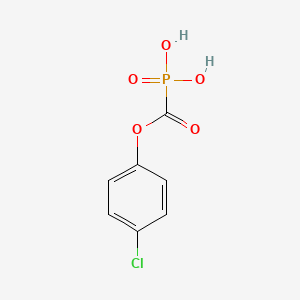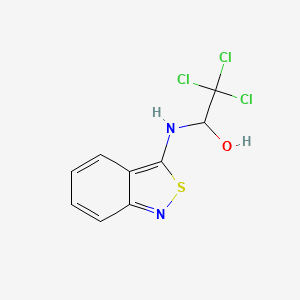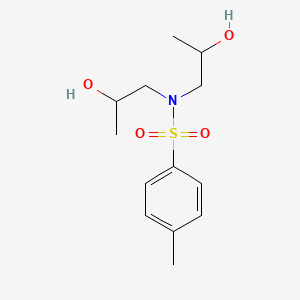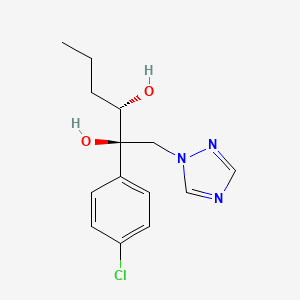
2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a chiral compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a hexanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Formation of the hexanediol backbone: This can be synthesized through a series of reduction and oxidation reactions starting from a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the hexanediol backbone.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.
Substitution: Substitution reactions can produce a variety of chlorophenyl derivatives with different functional groups.
科学的研究の応用
2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal agent due to the presence of the triazole ring.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with specific molecular targets. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The chlorophenyl group and hexanediol backbone may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: A triazole compound used as an antifungal agent.
Voriconazole: A triazole antifungal medication.
Uniqueness
2,3-Hexanediol, 2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is unique due to its specific combination of a hexanediol backbone, a chlorophenyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
107659-61-0 |
|---|---|
分子式 |
C14H18ClN3O2 |
分子量 |
295.76 g/mol |
IUPAC名 |
(2R,3S)-2-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)hexane-2,3-diol |
InChI |
InChI=1S/C14H18ClN3O2/c1-2-3-13(19)14(20,8-18-10-16-9-17-18)11-4-6-12(15)7-5-11/h4-7,9-10,13,19-20H,2-3,8H2,1H3/t13-,14-/m0/s1 |
InChIキー |
BAQPVHASJGXGTQ-KBPBESRZSA-N |
異性体SMILES |
CCC[C@@H]([C@](CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
正規SMILES |
CCCC(C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


